6-Chloro-2,2-dimethylchroman-8-carbaldehyde
Overview
Description
6-Chloro-2,2-dimethylchroman-8-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2 It is a derivative of chroman, a bicyclic organic compound, and contains a chloro substituent at the 6th position and a carbaldehyde group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2,2-dimethylchroman.
Oxidation: The chroman derivative undergoes oxidation to introduce the carbaldehyde group at the 8th position. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,2-dimethylchroman-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent in solvents like DCM or acetone.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-Chloro-2,2-dimethylchroman-8-carboxylic acid.
Reduction: 6-Chloro-2,2-dimethylchroman-8-methanol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,2-dimethylchroman-8-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its effects on various biological pathways and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-Chloro-2,2-dimethylchroman-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and carbaldehyde groups can influence its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,2-dimethylchroman-4-carbaldehyde: Similar structure but with the carbaldehyde group at the 4th position.
2,2-Dimethylchroman-8-carbaldehyde: Lacks the chloro substituent.
6-Bromo-2,2-dimethylchroman-8-carbaldehyde: Contains a bromo substituent instead of chloro.
Uniqueness
6-Chloro-2,2-dimethylchroman-8-carbaldehyde is unique due to the specific positioning of the chloro and carbaldehyde groups, which can significantly impact its chemical reactivity and biological activity. The chloro substituent at the 6th position can enhance its electrophilic character, making it more reactive in certain substitution reactions compared to its analogs.
Properties
IUPAC Name |
6-chloro-2,2-dimethyl-3,4-dihydrochromene-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)4-3-8-5-10(13)6-9(7-14)11(8)15-12/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOWVKYITXYUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)Cl)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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